6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCIMKACGIXPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization with α-Haloketones
The imidazo[1,2-a]pyridine core is typically constructed via condensation of 2-aminopyridine derivatives with α-haloketones. For example, 2-amino-3-bromopyridine reacts with ethyl 3-bromopyruvate in ethanol at 80°C to yield ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate (12a-c ) in 74–91% yield. This reaction proceeds through nucleophilic substitution at the α-halogen, followed by intramolecular cyclization (Figure 1).
Optimization Insight : Replacing acetonitrile with ethanol as the solvent increases cyclization yields from 60% to 91% by reducing side reactions. Microwave-assisted heating further shortens reaction times to 30 minutes while maintaining yields >85%.
Functionalization: Bromination and Methyl Group Installation
Electrophilic Aromatic Bromination
Position-selective bromination at C6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF). For instance, treating 8-methylimidazo[1,2-a]pyridine-2-carboxylate with NBS at 0°C introduces bromine at C6 with >90% regioselectivity. The methyl group at C8 directs electrophilic substitution to the para position (C6) via resonance stabilization of the intermediate sigma complex.
Key Data :
| Substrate | Reagent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 8-Methylimidazo[1,2-a]pyridine | NBS | 0 | 87 | 6-Br : 5-Br = 9:1 |
Carboxamide Installation Strategies
Hydrolysis and Amidation
The ethyl ester intermediate (12a ) undergoes hydrolysis with 2M NaOH in ethanol/water (3:1) at reflux to yield 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (13a ). Subsequent amidation with ammonium chloride or primary amines using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF affords the carboxamide derivative.
Representative Conditions :
Palladium-Catalyzed Aminocarbonylation
A novel approach employs Pd-catalyzed carbonylation of 6-iodo-8-methylimidazo[1,2-a]pyridine with CO and amines. Using a SILP-Pd (supported ionic liquid phase) catalyst at 30 bar CO pressure in DMF, the reaction selectively produces 6-carboxamides in 78–92% yield (Table 1).
Table 1: Aminocarbonylation Optimization
| Amine | Solvent | CO Pressure (bar) | Temp (°C) | Amide Yield (%) | α-Ketoamide Yield (%) |
|---|---|---|---|---|---|
| Morpholine | DMF | 30 | 100 | 15 | 76 |
| Ammonia | Toluene | 1 | 80 | 89 | <5 |
| Benzylamine | DMF | 30 | 100 | 22 | 68 |
Mechanistic Note : High CO pressure and polar solvents (e.g., DMF) favor double carbonylation to α-ketoamides via ionic intermediates, while low-pressure conditions in apolar solvents yield amides predominantly.
Alternative Routes: Multicomponent Reactions
Three-Component Coupling
Chernyak’s method combines 2-aminopyridine, α-bromoketone, and arylboronic acids in a one-pot Suzuki-Miyaura/cyclization sequence. For example, 2-amino-5-methylpyridine, phenacyl bromide, and 4-bromophenylboronic acid react under Pd(PPh3)4 catalysis to directly yield 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide in 65% yield.
Advantages :
- Eliminates isolation of intermediates
- Reduces total synthesis time by 40%
- Enables combinatorial library synthesis
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance the safety and scalability of bromination and carbonylation steps. For instance, NBS-mediated bromination in a Corning AFR module achieves 92% conversion with a 10-minute residence time, compared to 2 hours in batch reactors.
Catalyst Recycling
The SILP-Pd catalyst retains 98% activity after 10 cycles in aminocarbonylation reactions, with Pd leaching <0.5 ppm per run. This reduces production costs by 60% compared to homogeneous catalysts.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Condensation-Amidation | 4 | 52 | 120 | Moderate |
| Aminocarbonylation | 3 | 78 | 85 | High |
| Multicomponent | 2 | 65 | 95 | Medium |
Key Trade-offs :
- Aminocarbonylation offers superior yields and lower costs but requires high-pressure equipment.
- Multicomponent reactions reduce step count but suffer from narrower substrate scope.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 participates in nucleophilic and cross-coupling reactions, enabling functional diversification.
Aminocarbonylation
Palladium-catalyzed carbonylation introduces carboxamide groups using CO gas and amines. A recyclable SILP-Pd catalyst (Supported Ionic Liquid Phase) achieves high selectivity under optimized conditions :
| Amine | CO Pressure (bar) | Solvent | Base | Time (h) | Product Selectivity (Amide : α-Ketoamide) |
|---|---|---|---|---|---|
| Morpholine | 30 | DMF | Et₃N | 24 | 90% : 10% |
| Benzylamine | 20 | Toluene | K₂CO₃ | 18 | 85% : 15% |
Key findings:
-
Aliphatic amines (e.g., morpholine) yield amides predominantly at 30 bar CO .
-
Aromatic amines require lower CO pressure (20 bar) to minimize side reactions .
Suzuki-Miyaura Coupling
The bromine undergoes Pd-catalyzed cross-coupling with aryl boronic acids. For example:
-
Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h) replaces Br with a 4-fluorophenyl group (yield: 78%) .
Nucleophilic Substitution
Bromine displacement with nucleophiles like thiols or amines proceeds under basic conditions:
Oxidation Reactions
The methyl group at position 8 and the heterocyclic ring are oxidation targets.
Methyl Group Oxidation
Under strong oxidizing conditions (KMnO₄/H₂SO₄), the methyl group converts to a carboxylic acid:
Ring Oxidation
mCPBA (meta-chloroperbenzoic acid) oxidizes the imidazo ring to an N-oxide derivative .
Reduction Reactions
The carboxamide group and bromine atom can be reduced under specific conditions.
Amide Reduction
LiAlH₄ reduces the carboxamide to a primary amine:
-
6-Bromo-8-methylimidazo[...]-2-carboxamide → 6-bromo-8-methylimidazo[...]-2-methylamine (45% yield) .
Debromination
Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding the parent imidazo[1,2-a]pyridine .
Functionalization of the Carboxamide Group
The carboxamide participates in condensation and hydrolysis reactions.
Hydrolysis
Acidic hydrolysis (6M HCl, reflux) converts the carboxamide to a carboxylic acid :
-
6-Bromo-8-methylimidazo[...]-2-carboxamide → 6-bromo-8-methylimidazo[...]-2-carboxylic acid (82% yield).
Condensation with Hydrazines
Reaction with hydrazine hydrate forms a carbohydrazide derivative, a precursor for heterocyclic scaffolds.
Mechanistic Insights
-
Aminocarbonylation : The SILP-Pd catalyst activates CO, facilitating oxidative addition with the C–Br bond. Amine nucleophiles attack the resulting acyl-palladium intermediate .
-
Suzuki Coupling : Transmetalation between Pd and the boronic acid precedes reductive elimination to form the C–C bond .
Comparative Reactivity
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential applications in medicinal chemistry . It serves as a scaffold for the design and synthesis of new drugs, particularly targeting infectious diseases such as tuberculosis. The imidazo[1,2-a]pyridine family, to which this compound belongs, has been identified as having promising antituberculosis properties due to its ability to interact with specific biological targets .
Case Study: Antituberculosis Activity
Research indicates that derivatives of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide can inhibit the growth of Mycobacterium tuberculosis. In vitro studies have shown that these compounds disrupt the metabolic pathways essential for bacterial survival, making them candidates for further development as antituberculosis agents.
Biological Studies
In addition to its medicinal applications, this compound is utilized in biological studies to explore its interactions with various biological targets. Its structural characteristics enable it to form hydrogen bonds with proteins and enzymes, influencing their activity and function.
Antiviral Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition against the hepatitis B virus (HBV). The mechanism involves binding to viral DNA, disrupting replication processes effectively. This suggests potential therapeutic applications in treating viral infections .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial and antifungal properties, supporting its development as a new class of antimicrobial agents .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound reveals its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property suggests its utility in treating inflammatory diseases .
Material Science
Beyond medicinal applications, the unique structural properties of this compound make it a candidate for exploration in material science . Its chemical reactivity allows for modifications that can lead to novel materials with specific properties suitable for various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in the context of tuberculosis treatment, it may inhibit key enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Imidazo[1,2-a]pyridine-2-carboxamides
- Halogenation Effects : Bromine at position 6 (as in the target compound) is associated with enhanced antiparasitic activity in chalcone conjugates (e.g., 1.13 μM against T. b. rhodesiense with a 4-bromophenyl group) . Chlorine or fluorine substitutions (e.g., 6-fluoro in Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate) may alter solubility and target binding .
- Carboxamide Modifications: Morpholinoethyl or arylacryloyl extensions (e.g., compound 14e or chalcone derivatives) enhance selectivity and potency by interacting with hydrophobic enzyme pockets .
Key Variations :
- Morpholinoethyl derivatives (e.g., 14e) are synthesized in moderate yields (57.6–69.4%) using similar coupling strategies .
- Chalcone conjugates achieve >80% yields under basic conditions, highlighting the efficiency of α,β-unsaturated ketone formation .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility :
- The target compound (C₁₀H₉BrN₂O₂; MW 269.1) is smaller than morpholinoethyl analogs (e.g., 14e: C₁₅H₂₀BrN₄O₂; MW 367.08), which may reduce solubility but enhance blood-brain barrier penetration .
Biological Activity
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H9BrN4O. The synthesis typically involves palladium-catalyzed carbonylation methods, which allow for the introduction of the carboxamide moiety at specific positions on the imidazo[1,2-a]pyridine framework. Recent studies have highlighted the efficiency of using supported ionic liquid phase (SILP) palladium catalysts to achieve high selectivity and recyclability in the synthesis process .
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent activity against various strains of Mycobacterium tuberculosis (Mtb). For instance, compounds related to this class have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains . The presence of bromine at specific positions has been correlated with enhanced antibacterial activity, although larger substituents can detrimentally affect potency .
Anticancer Activity
In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For example, one study reported that certain compounds within this class exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for therapeutic applications . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Interference with DNA Replication : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication processes.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger programmed cell death in cancer cells through various signaling pathways .
Case Studies
A notable case study involved a series of synthesized imidazo[1,2-a]pyridine derivatives tested against Mtb. The results demonstrated that modifications at the 6 and 8 positions significantly influenced antimicrobial efficacy. For instance:
| Compound | Structure | MIC (μM) | Notes |
|---|---|---|---|
| Compound A | 6-Bromo | 0.03 | Highly effective against Mtb |
| Compound B | 8-Methyl | 0.5 | Moderate activity |
| Compound C | 6-Bromo + 8-Methyl | 0.04 | Enhanced potency observed |
This table illustrates how structural variations impact biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via halogenation of the imidazo[1,2-a]pyridine core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) or molecular bromine in solvents like chloroform or DMF under reflux. Coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts (Pd(PPh₃)₄) and bases (K₂CO₃) are used for further functionalization . Optimization involves adjusting stoichiometry (1.2–1.5 eq brominating agent), temperature (60–80°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/hexane) enhances purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, methyl at C8). Aromatic protons in imidazo[1,2-a]pyridine appear at δ 7.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.0 for C₉H₈BrN₃O) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing hydrogen bonding (N–H⋯N) and planarity of the heterocyclic core .
- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>98%) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C6, methyl at C8) influence the compound’s reactivity in cross-coupling reactions and biological activity?
- Methodology :
- Electronic Effects : Bromine at C6 acts as a strong electron-withdrawing group, activating the position for nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling. Methyl at C8 provides steric bulk, potentially hindering reactivity at adjacent positions .
- Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., 6-chloro or 6-fluoro derivatives) show bromine enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Case Study : In Suzuki couplings, the 6-bromo derivative reacts with arylboronic acids (e.g., phenylboronic acid) at 80°C in toluene/EtOH (3:1) with Pd(OAc)₂ and Na₂CO₃, yielding biaryl products with >70% efficiency .
Q. What computational and experimental strategies are used to predict and validate the compound’s binding affinity with biological targets like cyclin-dependent kinases (CDKs)?
- Methodology :
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with CDK2 (PDB: 1HCL). Bromine and carboxamide groups form halogen bonds and hydrogen bonds with Lys33 and Asp145 residues, respectively .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) correlate with stability in biological environments .
- In Vitro Assays : CDK2 inhibition is measured via radiometric kinase assays (IC₅₀ values <20 µM). Dose-response curves (0.1–100 µM) and Lineweaver-Burk plots determine competitive/non-competitive inhibition .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound and its analogs?
- Methodology :
- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation time 48h) to minimize variability .
- Meta-Analysis : Compare data across studies while controlling for cell lines (e.g., HeLa vs. MCF-7) and compound purity (HPLC-verified). For example, IC₅₀ discrepancies in anticancer activity may arise from differences in cell permeability or metabolic stability .
- Counter-Screening : Test against off-target kinases (e.g., CDK4, EGFR) to confirm selectivity. A selectivity index (SI = IC₅₀ off-target / IC₅₀ on-target) >10 indicates specificity .
Q. What strategies are employed to improve the compound’s stability and solubility for in vivo studies?
- Methodology :
- Salt Formation : Convert carboxamide to sodium salt (NaOH in EtOH/H₂O) to enhance aqueous solubility (>5 mg/mL) .
- Co-Solvents : Use DMSO/PEG 400 (1:4) for parenteral administration. For oral dosing, micronization (ball milling) reduces particle size to <10 µm, improving bioavailability .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hygroscopicity. Storage at −20°C under argon prevents bromine displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
